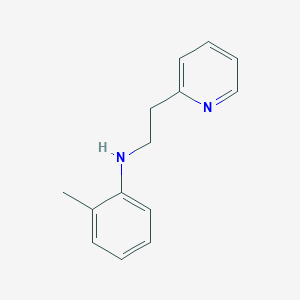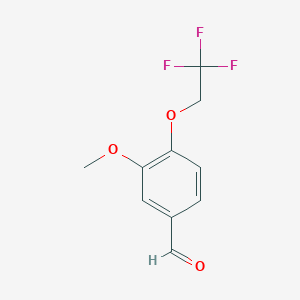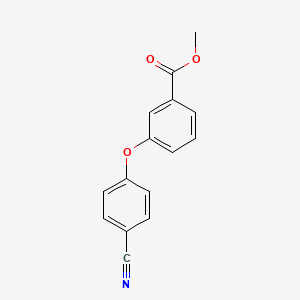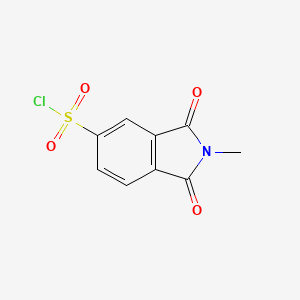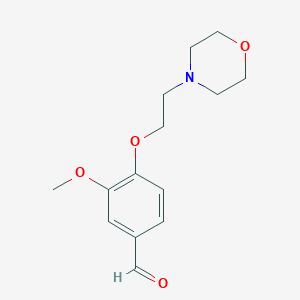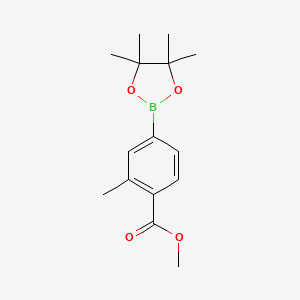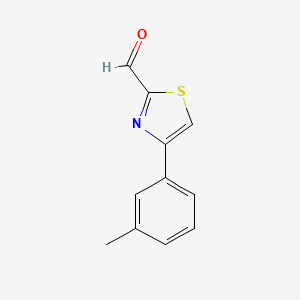
4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde
説明
4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-Methyl-4-(2-thiazolyl) benzaldehyde or MTBA. It has a molecular formula of C11H9NOS and a molecular weight of 207.26 g/mol.
科学的研究の応用
4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde has shown potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, and antitumor activities. The compound has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. Additionally, MTBA has been used as a fluorescent probe for the detection of metal ions in biological samples.
作用機序
The mechanism of action of 4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde is not fully understood. However, studies have suggested that the compound may exert its antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms. The inhibition of acetylcholinesterase by MTBA may be attributed to its ability to bind to the active site of the enzyme and prevent the hydrolysis of acetylcholine. The fluorescence properties of the compound are due to the presence of a thiazole ring, which can bind to metal ions and emit light upon excitation.
Biochemical and Physiological Effects:
In vitro studies have shown that 4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde exhibits cytotoxicity towards various cancer cell lines. The compound has also been found to inhibit the growth of certain bacterial and fungal strains. In animal studies, MTBA has been reported to improve cognitive function in mice with induced Alzheimer's disease. However, the physiological effects of the compound on humans are yet to be fully understood.
実験室実験の利点と制限
The advantages of using 4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde in lab experiments include its relatively simple synthesis method, its ability to act as a fluorescent probe for metal ions, and its potential applications in various fields of research. However, the limitations of using MTBA include its limited solubility in water and its potential toxicity towards living organisms.
将来の方向性
Future research on 4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde could focus on exploring its potential applications in drug discovery, particularly in the development of new antimicrobial and antitumor agents. Studies could also investigate the compound's potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders. Additionally, the development of new synthesis methods for MTBA could improve its accessibility for scientific research.
Conclusion:
In conclusion, 4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it exhibits antimicrobial, antifungal, and antitumor activities. The compound has also been found to inhibit acetylcholinesterase and act as a fluorescent probe for metal ions. However, further research is needed to fully understand its mechanism of action and physiological effects.
特性
IUPAC Name |
4-(3-methylphenyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)10-7-14-11(6-13)12-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHRHBKFHFEHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)-1,3-thiazole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



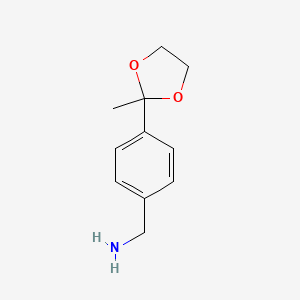
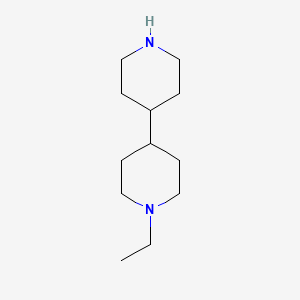

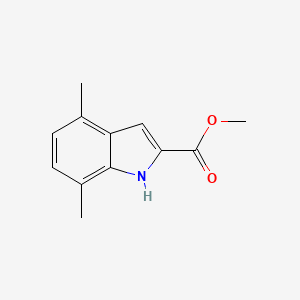
![Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3022846.png)
